molecular formula C13H15N5O3 B14001761 4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine CAS No. 74073-15-7

4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine

Cat. No.: B14001761
CAS No.: 74073-15-7
M. Wt: 289.29 g/mol
InChI Key: YYNXYVOTRCBQFQ-UHFFFAOYSA-N
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Description

4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine is a chemical compound with the molecular formula C13H15N5O3 It is characterized by the presence of a triazole ring, a nitrophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing the nitrophenyl and morpholine groups with a suitable triazole-forming reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine involves its interaction with specific molecular targets. The triazole ring and nitrophenyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-[5-methylidene-3-(4-aminophenyl)-4H-triazol-4-yl]morpholine: Similar structure but with an amino group instead of a nitro group.

    4-[5-methylidene-3-(4-chlorophenyl)-4H-triazol-4-yl]morpholine: Contains a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

74073-15-7

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine

InChI

InChI=1S/C13H15N5O3/c1-10-13(16-6-8-21-9-7-16)17(15-14-10)11-2-4-12(5-3-11)18(19)20/h2-5,13H,1,6-9H2

InChI Key

YYNXYVOTRCBQFQ-UHFFFAOYSA-N

Canonical SMILES

C=C1C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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